6-Methyl-3,5-heptadien-2-one

Description

Properties

IUPAC Name |

(3E)-6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.899 | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1604-28-0, 16647-04-4 | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

Abstract

This document provides a comprehensive technical overview of the chemical compound 6-Methyl-3,5-heptadien-2-one. It details the molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. The information is intended to support research and development activities where this compound may be used as a building block, fragrance, or flavoring agent.[1][2]

Molecular Structure and Identification

This compound is an organic compound classified as an enone, which contains both an alkene and a ketone functional group.[3][4] The IUPAC name systematically describes its structure: a seven-carbon ("hept") backbone with two double bonds ("dien") located at the 3rd and 5th carbon positions, a ketone group ("one") at the 2nd carbon, and a methyl substituent at the 6th carbon. The presence of the conjugated double bonds and the ketone group are key features that influence its chemical reactivity and spectral properties. The most stable stereoisomer is typically the (3E) or trans isomer at the C3-C4 double bond.[2][5]

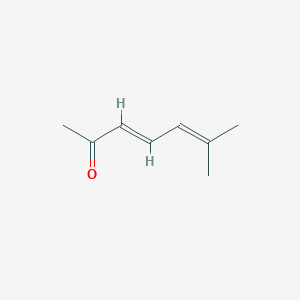

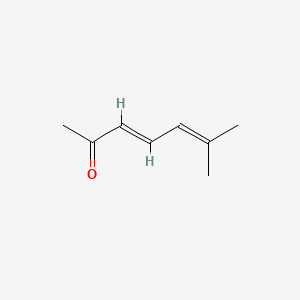

Below is a two-dimensional diagram representing the chemical structure of (3E)-6-Methyl-3,5-heptadien-2-one, with carbons numbered according to IUPAC nomenclature.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O | [2][6][7] |

| Molecular Weight | 124.18 g/mol | [2][6][7] |

| CAS Number | 1604-28-0 | [1][6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Odor | Cinnamon-like with a coconut undertone | [1][3][4] |

| Solubility | Immiscible with water; Miscible with alcohol | [1] |

| Flash Point | 80.6 °C (177.1 °F) - closed cup | [7] |

| Canonical SMILES | CC(=O)C=CC=C(C)C | [2] |

| InChIKey | KSKXSFZGARKWOW-GQCTYLIASA-N | [2][5] |

| Natural Occurrence | Oil of lavandin, grapes, tomato, green tea, filberts, licorice | [1] |

Experimental Protocols

Synthesis via Aldol (B89426) Condensation

A common method for the preparation of this compound involves a base-catalyzed aldol condensation reaction.[1]

Principle: The synthesis occurs by reacting 2-methylbuten-2-al (tiglic aldehyde) with acetone (B3395972). A base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the alpha-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbuten-2-al. The subsequent dehydration of the aldol addition product yields the conjugated diene system of the final product.

Methodology:

-

A solution of sodium hydroxide in ethanol (B145695) and water is prepared and cooled in an ice bath.

-

Acetone is added to the cooled basic solution, ensuring the temperature is maintained.

-

2-Methylbuten-2-al is then added dropwise to the reaction mixture with continuous stirring.

-

The reaction is allowed to proceed for several hours at a controlled temperature.

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The final product is purified via fractional distillation under reduced pressure.

Below is a workflow diagram illustrating the key steps of the synthesis process.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

Principle:

-

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. The splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons of that type.

-

¹³C NMR (Carbon-13 NMR): This method identifies the different types of carbon atoms. The chemical shift of each carbon signal is characteristic of its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, alkene, alkyl).

Experimental Protocol (General):

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is typically included.

-

Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).[2] The appropriate pulse sequences are run to acquire the ¹H and ¹³C spectra.

-

Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction). The chemical shifts, multiplicities, and integrals are analyzed to confirm that the signals match the expected structure of this compound. Published spectral data can be used for comparison.[8]

Applications and Safety

This compound is primarily utilized as a flavoring and fragrance agent due to its distinct aroma.[1][2] It is listed as a flavoring substance by regulatory bodies such as the FDA.[2] In chemical synthesis, its conjugated system and ketone functionality make it a versatile intermediate for producing more complex molecules, including precursors for vitamins.[9]

Safety Information:

-

The compound is classified as a combustible liquid.[7]

-

It may cause skin and eye irritation, as well as respiratory tract irritation.[7]

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.

References

- 1. This compound | 1604-28-0 [chemicalbook.com]

- 2. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. 3,5-Heptadien-2-one, 6-methyl-, (E)- [webbook.nist.gov]

- 6. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

The Natural Occurrence of 6-Methyl-3,5-heptadien-2-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one, a volatile organic compound with a characteristic spicy and green aroma, has been identified in a diverse range of plant species. This technical guide provides a comprehensive overview of its natural occurrence, putative biosynthetic pathways, and detailed methodologies for its extraction and analysis from plant matrices. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, flavor and fragrance science, and drug discovery.

Natural Occurrence in Plants

This compound has been reported as a volatile constituent in numerous plant species across various families. Its presence contributes to the characteristic aroma profiles of these plants. The compound has been identified in the essential oils, fruits, leaves, and rhizomes of a wide array of botanicals. A summary of its documented occurrences is presented below.

While the presence of this compound is noted in a variety of plants, quantitative data remains limited in the scientific literature. The following table summarizes the available quantitative information.

| Plant Species | Plant Part | Concentration/Relative Abundance | Analytical Method | Reference |

| Melissa officinalis (Lemon Balm) | Shoot | 3.0 - 24.0 ppm | Not Specified | [Duke, 1992] |

| Artemisia annua | Not Specified | Reported as present | Not Specified | [1] |

| Curcuma mangga | Not Specified | Reported as present | Not Specified | [1] |

| Solanum lycopersicum (Tomato) | Fruit | Detected, not quantified | Not Specified | [2][3] |

| Oryza sativa (Rice) | Not Specified | Detected, not quantified | Not Specified | |

| Cannabis sativa | Not Specified | Detected, not quantified | Not Specified | |

| Lavandula sp. (Lavender) | Not Specified | Detected, not quantified | Not Specified | |

| Vitis vinifera (Grape) | Not Specified | Detected, not quantified | Not Specified | |

| Camellia sinensis (Tea) | Not Specified | Detected, not quantified | Not Specified | |

| Corylus avellana (Hazelnut) | Nut | Detected, not quantified | Not Specified | [4] |

| Glycyrrhiza glabra (Licorice) | Not Specified | Detected, not quantified | Not Specified | |

| Zea mays (Corn) | Not Specified | Detected, not quantified | Not Specified |

Biosynthesis in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure, it is hypothesized to originate from two primary metabolic routes: the degradation of carotenoids and the metabolism of irregular monoterpenes.

Putative Biosynthesis via Carotenoid Degradation

Carotenoids, a class of tetraterpenoid pigments, can undergo enzymatic or photo-oxidative cleavage to produce a variety of smaller volatile compounds, including C13-norisoprenoids.[5][6][7][8] It is proposed that this compound may be formed through the oxidative cleavage of specific carotenoid precursors. This degradation can be initiated by carotenoid cleavage dioxygenases (CCDs).[7]

Putative Carotenoid Degradation Pathway

Putative Biosynthesis via Irregular Monoterpene Pathway

An alternative hypothesis involves the biosynthesis of this compound from the irregular monoterpene pathway. Irregular monoterpenes are derived from the non-head-to-tail condensation of isoprene (B109036) units.[2][9][10] Specifically, the precursor lavandulyl diphosphate (B83284) (LPP), formed from two molecules of dimethylallyl diphosphate (DMAPP), could undergo subsequent enzymatic modifications to yield this compound.[9]

Hypothesized Irregular Monoterpene Pathway

Experimental Protocols

The analysis of this compound from plant matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common and solvent-free technique for this purpose.

General Workflow for Analysis

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound from a plant sample.

General Analytical Workflow

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is a generalized procedure based on common practices for volatile compound analysis in plants and can be adapted for the quantification of this compound.

Materials:

-

Plant material (e.g., leaves, flowers, fruits)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical standard of this compound

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh or dried plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

-

If applicable, homogenize or grind the sample to increase the surface area and release of volatiles.

-

Add a known amount of internal standard solution to the vial.

-

Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatile compounds into the headspace.

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds. The fiber should not touch the sample.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector port for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250 °C).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, HP-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a certain period.

-

Detect the separated compounds using the mass spectrometer, typically in full scan mode to acquire mass spectra for identification.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound by creating a calibration curve using different concentrations of the standard and the internal standard. Calculate the concentration in the original plant material based on the peak area ratio of the analyte to the internal standard.

-

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plant species, contributing to their aromatic profiles. While its presence is well-documented, quantitative data remains sparse, highlighting a need for further research in this area. The biosynthesis of this compound is likely linked to the degradation of carotenoids or the metabolism of irregular monoterpenes, though the specific enzymatic pathways are yet to be fully elucidated. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the extraction, identification, and quantification of this compound in plant matrices. Further investigation into the quantitative distribution and biosynthetic origins of this compound will be valuable for its potential applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 4. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of C13-norisoprenoids and other aroma compounds via carotenoid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avf.org [avf.org]

- 8. researchgate.net [researchgate.net]

- 9. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 6-Methyl-3,5-heptadien-2-one, a volatile organic compound contributing to the characteristic aroma of tomatoes and other natural products. The document outlines the core biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes.

Core Biosynthesis Pathway

The primary biosynthetic route to this compound in plants, particularly in tomatoes (Solanum lycopersicum), is through the enzymatic cleavage of the C40 carotenoid, lycopene (B16060). This reaction is catalyzed by the carotenoid cleavage dioxygenase 1 (CCD1) enzyme. The overall pathway can be conceptualized in two main stages:

-

Lycopene Biosynthesis: The synthesis of the precursor molecule, lycopene, occurs via the well-established carotenoid biosynthesis pathway. This pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of condensation reactions leads to the formation of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene (B131915). Subsequent desaturation and isomerization steps result in the formation of all-trans-lycopene.

-

Oxidative Cleavage of Lycopene: The tomato carotenoid cleavage dioxygenase 1, LeCCD1 (with isoforms LeCCD1A and LeCCD1B), acts on lycopene to produce a variety of apocarotenoids. Specifically, the cleavage of lycopene at the 5,6 (and/or 5',6') double bond position yields this compound.[1][2]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data

| Tomato Cultivar/Condition | Ripening Stage | Concentration of this compound (ng/g fresh weight) | Reference |

| 'Sunny' | Red | ~15-20 | [3] |

| 'Solar Set' | Red | ~25-30 | [3] |

| Wild-type | Breaker + 10 days | ~1.5 (relative abundance) | [4] |

| RIN-deficient mutant | Breaker + 10 days | ~0.2 (relative abundance) | [4] |

Note: The data presented are illustrative and may vary significantly between studies due to different analytical methodologies and growing conditions.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound in Tomato Fruit by GC-MS

This protocol outlines a general procedure for the extraction and quantification of volatile compounds from tomato fruit using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Ripe tomato fruit

-

Liquid nitrogen

-

Saturated sodium chloride solution

-

Internal standard (e.g., 2-octanol)

-

Solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Flash-freeze fresh tomato tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 5 g) to a headspace vial. Add a saturated sodium chloride solution and a known amount of internal standard.

-

Headspace SPME: Equilibrate the vial at a controlled temperature (e.g., 40°C) with agitation. Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Desorb the volatiles from the SPME fiber in the heated injection port of the GC-MS.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Implement a temperature gradient to separate the compounds (e.g., initial temperature of 40°C, ramped to 250°C).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-350.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

The following diagram illustrates the general workflow for GC-MS analysis of tomato volatiles.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a method to assess the enzymatic activity of CCD enzymes, such as LeCCD1, using a carotenoid substrate.

Materials:

-

Purified recombinant CCD enzyme or crude protein extract

-

Lycopene substrate

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Detergent (e.g., Triton X-100) to solubilize lycopene

-

Organic solvent (e.g., hexane) for extraction

-

GC-MS or HPLC system for product analysis

Procedure:

-

Substrate Preparation: Prepare a solution of lycopene in an appropriate solvent, and then disperse it in the assay buffer containing a detergent to form micelles.

-

Enzymatic Reaction: Initiate the reaction by adding the CCD enzyme to the substrate solution. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane). Vortex vigorously to extract the cleavage products.

-

Product Analysis: Analyze the organic phase by GC-MS or HPLC to identify and quantify the formation of this compound.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the regulation of the carotenoid biosynthesis pathway in tomatoes. The expression of key genes in this pathway is controlled by a complex network of transcription factors, developmental cues, and hormonal signals.

During fruit ripening, there is a significant upregulation of genes involved in lycopene synthesis, such as phytoene synthase 1 (PSY1). Concurrently, the expression of genes responsible for the further conversion of lycopene to other carotenoids, like lycopene beta-cyclase (LCYB), is downregulated. This coordinated regulation leads to the accumulation of lycopene, the substrate for CCD1.

The expression of LeCCD1 itself is also regulated during fruit ripening, with increased transcript levels observed in ripening fruit. Hormones such as ethylene (B1197577) and transcription factors like RIPENING INHIBITOR (RIN) play crucial roles in orchestrating these changes in gene expression.

The following diagram provides a simplified overview of the regulatory logic.

This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the intricate details of the regulatory networks that control the production of this important aroma compound.

References

- 1. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoskeleton and plant organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulation of carotenoid formation in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of RIN and ethylene in tomato fruit ripening and ripening‐associated traits - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Methyl-3,5-heptadien-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-3,5-heptadien-2-one, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key properties, a detailed experimental protocol for its synthesis, and a workflow diagram.

Core Physical and Chemical Properties

This compound is an enone, a type of organic compound containing a ketone functional group conjugated with a carbon-carbon double bond.[1][2] It is a colorless to light yellow liquid with a characteristic cinnamon-like odor that has a coconut undertone.[3] This compound is found naturally in various plants, including lavandin oil, grapes, and tomatoes.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [4][5] |

| Molecular Weight | 124.18 g/mol | [4][5] |

| Boiling Point | 190 °C at 760 mmHg | [1] |

| Density | 0.895 - 0.899 g/cm³ at 25 °C | [6] |

| Refractive Index | 1.528 - 1.537 at 20 °C | [6] |

| Flash Point | 80.6 °C (177.1 °F) - closed cup | [2][5] |

| Solubility | Miscible with alcohol, immiscible with water. | [3][7] |

| CAS Number | 1604-28-0 | [1][3][4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between isovaleraldehyde (B47997) and acetone (B3395972).[6][8] This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated ketone.

Experimental Protocol: Aldol Condensation

This protocol describes the synthesis of this compound via the aldol condensation of isovaleraldehyde and acetone, based on established chemical principles.

Materials:

-

Isovaleraldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide (e.g., 10% aqueous solution) is prepared.

-

Acetone is added to the flask and the mixture is cooled in an ice bath.

-

Isovaleraldehyde is added dropwise to the stirred, cooled solution of acetone and sodium hydroxide over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum, typically run in CDCl₃, would show characteristic peaks for the vinyl protons, the methyl protons adjacent to the carbonyl group, and the gem-dimethyl protons.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum, also commonly recorded in CDCl₃, would display distinct signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretch of the ketone and characteristic bands for the C=C stretching of the conjugated diene system.

Logical Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications

This compound is primarily used as a flavoring agent in the food industry.[3] It is also a valuable intermediate in the synthesis of other organic compounds.[6] For instance, it can be hydrogenated to produce 6-methyl-2-heptanone, which is a precursor for the synthesis of various vitamins and fragrances.[6]

References

- 1. 6-Methyl-hepta-3,5-diene-2-one | C8H12O | CID 12510894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 3. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 6-メチル-3,5-ヘプタジエン-2-オン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol - Google Patents [patents.google.com]

- 9. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-3,5-heptadien-2-one, a significant compound in the flavor and fragrance industry with potential applications in chemical synthesis. This document outlines its chemical identity, including its IUPAC name and various synonyms, and presents its physicochemical properties in a structured format.

Chemical Identity

This compound is an organic compound classified as an enone.[1][2] It is a key intermediate in various industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[3] The molecule exists as stereoisomers, primarily the (E) and (Z) forms, which may have different sensory properties.

1.1. IUPAC Name

The formal IUPAC name for this compound specifies the stereochemistry of the double bonds. The most commonly referenced isomer is:

The (Z)-isomer is identified as:

1.2. Synonyms

The compound is known by a multitude of synonyms in commercial and scientific literature. The following table summarizes the most common names and identifiers.

| Synonym | Reference |

| Methylheptadienone | [4] |

| 3,5-Heptadien-2-one, 6-methyl- | [4] |

| 2-Methylhepta-2,4-dien-6-one | [4] |

| 6-Methylhepta-3,5-dien-2-one | [4] |

| 6-Methyl-trans-3,5-heptadien-2-one | [4] |

| (E)-6-Methyl-3,5-heptadien-2-one | [4] |

| FEMA No. 3363 | [4] |

| 6-Methyl-3,5-heptadienone-2 | [5][6] |

| 2-methyl-2,4-heptadien-6-one | [6] |

| 6-Methyl-hepta-3,5-diene-2-one | [6] |

CAS Registry Number: 1604-28-0[4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, application, and in silico modeling.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Clear colorless to light yellow liquid[3][7] |

| Odor | Cinnamon-like with a coconut undertone[7][8] |

| Boiling Point | 189 - 191 °C |

| Density | 0.89 g/cm³ |

| Refractive Index | n20/D 1.533 - 1.537 |

| Solubility | Miscible with alcohol, immiscible in water[7] |

| Flash Point | 177.00 °F (80.56 °C) |

Occurrence and Applications

This compound has been reported to occur naturally in various plants and food items, including lavandin oil, grapes, tomatoes, green tea, and cooked rice.[7] Due to its distinct aroma, it is utilized as a flavoring agent in food products and as a fragrance component in perfumes.[3] Furthermore, its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]

Logical Relationships of Nomenclature

The following diagram illustrates the hierarchical and synonymous relationships between the various names used for this compound.

Caption: Nomenclature hierarchy for this compound.

References

- 1. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 2. ymdb.ca [ymdb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methyl-hepta-3,5-diene-2-one | C8H12O | CID 12510894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

- 7. This compound | 1604-28-0 [chemicalbook.com]

- 8. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-Methyl-3,5-heptadien-2-one, a naturally occurring enone found in various plant species. This document details the known natural sources and synthetic routes for this compound. It includes detailed, generalized experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this guide presents a compilation of its physicochemical and spectroscopic data in structured tables for easy reference and comparison. Visual diagrams of the isolation and synthesis workflows are provided to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, analytical chemistry, and drug discovery.

Introduction

This compound is a volatile organic compound that has been identified as a constituent of the essential oils of several plants, including Artemisia annua and Curcuma mangga[1]. It is recognized for its characteristic cinnamon-like and coconut-like aroma. Beyond its use as a flavoring and fragrance agent, its role as a versatile chemical intermediate in the synthesis of other organic molecules makes it a compound of interest for chemists[2]. This guide aims to consolidate the available scientific information on its discovery, methods of isolation and synthesis, and its key analytical data.

Discovery and Natural Occurrence

This compound has been identified as a natural product in a variety of plant species. Its presence has been reported in the essential oils of:

-

Artemisia annua : A well-known medicinal plant, extracts of which have been shown to contain a diverse array of terpenoids[1].

-

Curcuma mangga : Also known as mango ginger, the rhizomes of this plant are used as a spice and in traditional medicine, and its essential oil has been analyzed for its chemical composition[3][4].

The discovery of this compound in these and other natural sources has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures like essential oils.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [5][6][7] |

| Molecular Weight | 124.18 g/mol | [5][6][7] |

| CAS Number | 1604-28-0 | [5][6] |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one | [1][6] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 95 °C | [8] |

| Refractive Index | 1.5315-1.5365 @ 20 °C | [6] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and synthesis of this compound based on established chemical principles and techniques reported in the literature for similar compounds.

Isolation from Natural Sources (General Protocol)

The isolation of this compound from plant material such as Artemisia annua or Curcuma mangga typically involves extraction of the essential oil followed by chromatographic separation.

4.1.1 Hydrodistillation for Essential Oil Extraction

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, rhizomes) is collected and, if necessary, ground to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: The plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus.

-

Heating: The mixture is heated to boiling. The steam and volatile compounds co-distill and are condensed.

-

Separation: The condensed liquid is collected in the Clevenger apparatus, where the less dense essential oil separates from the aqueous phase.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperature (e.g., 4 °C) until further analysis.

4.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume of the diluted sample is injected into the GC-MS system.

-

Separation: The components of the essential oil are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to elute compounds with different boiling points at different times.

-

Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to a database (e.g., NIST) to identify the compounds, including this compound.

Isolation Workflow

Chemical Synthesis (General Protocol)

4.2.1 Conversion of Citral (B94496) to 6-Methyl-5-hepten-2-one (B42903)

Under certain conditions, citral can be converted to 6-methyl-5-hepten-2-one. This conversion can be catalyzed by amino acids under alkaline conditions[9].

-

Reaction Setup: Citral is dissolved in a suitable solvent system.

-

Catalyst Addition: An amino acid catalyst is added to the solution.

-

pH Adjustment: The pH of the reaction mixture is adjusted to the alkaline range.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or distillation to yield 6-methyl-5-hepten-2-one.

4.2.2 Potential Conversion to this compound

Further conversion of 6-methyl-5-hepten-2-one to this compound would likely involve an isomerization or dehydrogenation step to introduce the second double bond in conjugation with the existing double bond and the carbonyl group. This could potentially be achieved through various methods known in synthetic organic chemistry, such as allylic bromination followed by dehydrobromination, or through catalytic dehydrogenation. A detailed protocol for this specific transformation is not currently described in the available literature.

Synthetic Workflow

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| Data not explicitly available in search results |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Note: While the availability of NMR data is mentioned in databases, specific peak assignments were not found in the provided search results.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | ~20 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - CH₃]⁺ |

| 81 | ~40 | [C₆H₉]⁺ |

| 43 | ~60 | [CH₃CO]⁺ |

Data is interpreted from typical mass spectra available in public databases such as NIST.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretch (alkane and alkene) |

| ~1670 | Strong | C=O stretch (conjugated ketone) |

| ~1630 | Medium | C=C stretch (conjugated diene) |

| ~970 | Medium | C-H bend (trans-alkene) |

Data is based on typical IR spectra for conjugated enones.

Conclusion

This compound is a naturally occurring compound with applications in the flavor and fragrance industry and potential as a synthetic intermediate. This guide has provided a consolidated overview of its discovery in natural sources, generalized protocols for its isolation and potential synthesis, and a compilation of its key physicochemical and spectroscopic data. The provided information serves as a valuable technical resource for researchers and professionals working with this and related compounds. Further research to elucidate detailed synthetic pathways and explore potential biological activities would be of significant interest to the scientific community.

References

- 1. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 16647-04-4 | RAA64704 [biosynth.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-3,5-heptadien-2-one, a compound of interest in flavor, fragrance, and pharmaceutical research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C1-H₃ | ~2.1 | Singlet | 3H |

| C3-H | ~6.0-7.5 | Doublet | 1H |

| C4-H | ~6.0-7.5 | Multiplet | 1H |

| C5-H | ~6.0-7.5 | Doublet | 1H |

| C7-H₃ | ~1.8 | Singlet | 3H |

| C8-H₃ | ~1.8 | Singlet | 3H |

Note: The exact chemical shifts and coupling constants for the vinylic protons (C3-H, C4-H, C5-H) would provide detailed information about the stereochemistry of the double bonds.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. A referenced source for the ¹³C NMR data is R. Hollenstein, W. Von Philipsborn, Helv. Chim. Acta 55, 2030 (1972).[1] The spectrum was reportedly taken in deuterated chloroform (B151607) (CDCl₃).[1]

| Carbon Type | Expected Chemical Shift (ppm) |

| C1 | ~25-35 |

| C2 | >190 (Ketone) |

| C3 | ~120-140 |

| C4 | ~120-140 |

| C5 | ~120-140 |

| C6 | ~130-150 (Quaternary) |

| C7 | ~18-25 |

| C8 | ~18-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook.[2][3]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1650-1685 |

| C=C (alkene) | 1600-1650 |

| C-H (sp² hybridized) | 3000-3100 |

| C-H (sp³ hybridized) | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization mass spectrum of this compound shows several characteristic fragments.[4]

| m/z | Relative Intensity | Possible Fragment |

| 124 | Moderate | M⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 81 | Moderate | [C₆H₉]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: Detect the separated ions and record their abundance, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Kovats retention index of 6-Methyl-3,5-heptadien-2-one on polar and non-polar columns

An In-depth Technical Guide to the Kovats Retention Index of 6-Methyl-3,5-heptadien-2-one on Polar and Non-polar Columns

For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of volatile and semi-volatile compounds is paramount for identification, quantification, and quality control. The Kovats retention index (RI) provides a standardized, system-independent measure for comparing retention times in gas chromatography (GC). This guide focuses on the Kovats retention index of this compound, a significant flavor and fragrance compound, on both polar and non-polar stationary phases.

Data Presentation

The Kovats retention index of a compound is dependent on the stationary phase of the gas chromatography column. The polarity of the stationary phase plays a crucial role in the separation of analytes. Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide additional separation based on dipole-dipole or hydrogen bonding interactions. The following table summarizes the reported Kovats retention indices for this compound on various polar and non-polar columns.

| Column Type | Stationary Phase | Temperature Program | Kovats Retention Index (RI) | Reference |

| Non-Polar | ||||

| Standard Non-Polar | Not Specified | Not Specified | 1064, 1073, 1074, 1074.9, 1076, 1083, 1084, 1085, 1086 | [1] |

| Semi-Standard Non-Polar | Not Specified | Not Specified | 1088, 1100, 1102, 1105, 1106.3, 1106.5, 1106.9, 1107, 1107.3, 1108, 1110, 1111 | [1] |

| HP-5MS | Not Specified | 40°C (1 min), then 3 K/min to 250°C (20 min) | 988 | [2] |

| DB-5 | Not Specified | Not Specified | 985, 986 | [2][3] |

| OV-101 | Not Specified | Not Specified | 965 | [3] |

| HP-101 | Not Specified | Not Specified | 973 | [3] |

| HP-5 | Not Specified | Not Specified | 974 | [3] |

| Polar | ||||

| Standard Polar | Not Specified | Not Specified | 1561, 1575, 1582, 1587, 1590, 1590.8, 1596, 1602, 1604 | [1] |

| PEG-20M | Isothermal at 170°C | Isothermal | 1342 | [2] |

| HP-20M | Not Specified | Not Specified | 1319 | [3] |

| HP-FFAP | Not Specified | Not Specified | 1365 | [3] |

Experimental Protocols

The determination of the Kovats retention index is a standardized procedure in gas chromatography.[4] The methodology involves the analysis of the target compound and a series of n-alkane standards under identical chromatographic conditions.[5]

Materials and Instrumentation

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

GC Columns: A polar and a non-polar capillary column. Common polar phases include polyethylene (B3416737) glycol (e.g., PEG-20M, HP-20M, HP-FFAP), while common non-polar phases are polysiloxane-based (e.g., DB-5, HP-5MS, OV-101).

-

Sample: A solution of this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

-

n-Alkane Standard Mix: A mixture of a homologous series of n-alkanes (e.g., C8-C20) in a volatile solvent.

Procedure

-

Chromatographic Conditions: Set the GC parameters, including the temperature program (isothermal or temperature-programmed), carrier gas flow rate, and injector and detector temperatures. These conditions must be kept constant throughout the analysis of the sample and the n-alkane standards.

-

Injection of n-Alkanes: Inject the n-alkane standard mixture into the GC. Record the retention times of each n-alkane.

-

Injection of Sample: Inject the sample containing this compound into the GC under the same conditions. Record the retention time of the target compound.

-

Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for temperature-programmed gas chromatography[6]:

I = 100[n + (ti - tn) / (tn+1 - tn)]

Where:

-

I is the Kovats retention index of the compound of interest.

-

n is the carbon number of the n-alkane eluting immediately before the compound of interest.

-

ti is the retention time of the compound of interest.

-

tn is the retention time of the n-alkane eluting immediately before the compound of interest.

-

tn+1 is the retention time of the n-alkane eluting immediately after the compound of interest.

For isothermal gas chromatography, the formula utilizes the logarithm of the adjusted retention times.[4]

-

Mandatory Visualization

To further elucidate the experimental and logical processes involved in determining the Kovats retention index, the following diagrams are provided.

References

- 1. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

- 3. The Kovats Retention Index: 6-Methyl-5-hepten-2-one (C8H14O) [pherobase.com]

- 4. Kovats retention index - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gas Chromatographic Retention Data [webbook.nist.gov]

The Pivotal Role of 6-Methyl-3,5-heptadien-2-one in Tomato Flavor and Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the volatile organic compound 6-Methyl-3,5-heptadien-2-one in shaping the characteristic flavor and aroma profile of tomatoes (Solanum lycopersicum). This document provides a comprehensive overview of its chemical properties, biosynthetic origins, analytical methodologies, and its direct impact on the sensory perception of tomato quality.

Introduction

The flavor of tomato is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these, this compound, an apocarotenoid volatile, has been identified as a key contributor to the desirable "fruity," "floral," and "sweet" notes that define a ripe, flavorful tomato.[1][2] Its presence and concentration can significantly influence consumer preference and the overall sensory experience. This guide delves into the scientific underpinnings of this important flavor compound.

Chemical and Sensory Profile of this compound

This compound is an unsaturated ketone. Its chemical structure and basic properties are summarized in Table 1. From a sensory perspective, it is characterized by a pleasant aroma. While some sources describe a cinnamon-like odor with a coconut undertone, in the context of tomato aroma, it is more commonly associated with fruity and floral notes.[1][2]

Table 1: Chemical and Sensory Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂O | |

| Molar Mass | 124.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Description | Fruity, floral, sweet, citrus-like | [1][4][5] |

| Odor Threshold in Water | 50 µg/L (50 ppb) | [6] |

| CAS Number | 1604-28-0 | [3] |

Biosynthesis from Carotenoid Degradation

This compound is not synthesized de novo in its final form. Instead, it is a secondary metabolite arising from the enzymatic degradation of carotenoids, primarily lycopene (B16060), which is the pigment responsible for the red color of ripe tomatoes.[7] The biosynthesis is a multi-step process, with the key enzymatic cleavage of the carotenoid backbone.

The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) has been implicated in the cleavage of the 5,6 bond of lycopene, which would lead to the formation of 6-methyl-5-hepten-2-one.[8] While the complete, detailed enzymatic pathway with all intermediates is a subject of ongoing research, the general pathway is understood to involve the oxidative cleavage of the polyene chain of lycopene.

Quantitative Analysis in Tomato Cultivars

The concentration of this compound can vary significantly among different tomato cultivars, and it is also influenced by the stage of ripening.[9] While a definitive range is difficult to establish due to variations in analytical methods and reporting units across studies, it is generally understood that higher concentrations are found in ripe, flavorful tomatoes. Table 2 provides a summary of reported findings on the concentration of this compound.

Table 2: Reported Presence of this compound in Tomato

| Tomato Cultivar/Type | Reported Concentration/Abundance | Reference(s) |

| Various Cultivars | Present, contributes to "fruity/floral" notes | [1] |

| Ripe Tomatoes | 4.7-fold increase compared to mature green fruits | [9] |

| Garden Gem | Higher levels associated with "sweet/fruity" notes | [2] |

| Different Fruit Tissues | Varied content in different fruit tissues | [10] |

Note: Quantitative data is often reported as relative peak areas in GC-MS analysis, making direct comparisons in ppb challenging without standardized methods.

Experimental Protocols for Analysis

The analysis of volatile compounds in tomatoes, including this compound, is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of Tomato Volatiles

Objective: To extract, separate, and identify volatile organic compounds from tomato samples.

Materials:

-

Ripe tomato fruits

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanone)

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Protocol:

-

Sample Preparation:

-

Wash and dry the tomato fruits.

-

Cut the tomatoes into small pieces and homogenize them in a blender.

-

Weigh a specific amount of the tomato homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and enhance volatile release.

-

Add a known concentration of an internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the volatiles from the SPME fiber in the hot injection port of the GC (e.g., at 250°C) for a short period (e.g., 1-5 minutes).

-

Separate the volatile compounds on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.

-

Detect and identify the compounds using the mass spectrometer, which fragments the molecules and creates a unique mass spectrum for each compound.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

-

Role in Tomato Flavor and Aroma: A Logical Relationship

The contribution of this compound to the overall flavor of a tomato is a result of a logical cascade of events, from its biosynthesis to its perception by the consumer. This relationship is illustrated in the following diagram.

Conclusion

This compound is a vital component of the complex aroma profile of tomatoes, contributing desirable fruity and floral notes. Its biosynthesis from the degradation of lycopene highlights the intricate link between pigment and flavor. Understanding the factors that influence its concentration, from genetic variation in tomato cultivars to post-harvest handling, is crucial for the food industry in optimizing tomato flavor. Further research to elucidate the complete enzymatic pathway of its formation and to establish a more comprehensive quantitative database across various cultivars will provide deeper insights and greater control over this key flavor compound. For drug development professionals, the study of such naturally occurring bioactive compounds and their biosynthetic pathways can offer valuable models for understanding enzymatic reactions and designing novel synthetic routes.

References

- 1. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 3. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 4. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]

- 5. Sulcatone - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Lycopene accumulation affects the biosynthesis of some carotenoid-related volatiles independent of ethylene in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Chlorophyll and Carotenoid Profiling Reveals Positive Associations with Sugar and Apocarotenoid Volatile Content in Fruits of Tomato Varieties in Modern and Wild Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methyl-3,5-heptadien-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the geometric isomers of 6-methyl-3,5-heptadien-2-one. This conjugated dienone, a key structural motif in various natural products and a versatile building block in organic synthesis, can exist as four primary geometric isomers: (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z). Understanding the distinct NMR spectral features of each isomer is crucial for their unambiguous identification and characterization in complex reaction mixtures and natural extracts.

Introduction to Isomerism in this compound

The presence of two carbon-carbon double bonds at the C3 and C5 positions allows for E/Z (trans/cis) isomerism at each site. This gives rise to four possible geometric isomers, each with a unique spatial arrangement of substituents and, consequently, a distinct NMR fingerprint. The differentiation of these isomers is paramount for controlling stereoselectivity in synthetic routes and for structure-activity relationship (SAR) studies in drug discovery.

Below is a diagram illustrating the isomeric relationships of this compound.

Caption: Geometric isomers of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the identified isomers of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

(3E,5E)-6-Methyl-3,5-heptadien-2-one

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.25 | s | - |

| H-3 | ~6.15 | d | ~15.5 |

| H-4 | ~7.25 | dd | ~15.5, ~10.0 |

| H-5 | ~6.05 | d | ~10.0 |

| H-7 (CH₃) | ~1.90 | s | - |

| H-8 (CH₃) | ~1.90 | s | - |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~27.0 |

| C-2 (C=O) | ~198.0 |

| C-3 | ~130.0 |

| C-4 | ~145.0 |

| C-5 | ~128.0 |

| C-6 | ~140.0 |

| C-7 (CH₃) | ~25.0 |

| C-8 (CH₃) | ~18.0 |

(3Z,5E)-6-Methyl-3,5-heptadien-2-one

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for volatile organic compounds like the isomers of this compound.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by methods such as distillation or chromatography.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of the analyte in the deuterated solvent at a concentration of approximately 5-25 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The workflow for acquiring NMR data is outlined in the diagram below.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 to several thousand, depending on concentration.

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

By adhering to these protocols and carefully analyzing the resulting spectra, researchers can confidently identify the specific isomers of this compound present in their samples, a critical step in advancing their scientific and developmental objectives.

An In-Depth Technical Guide to 6-Methyl-3,5-heptadien-2-one as a Flavor Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one is a recognized flavoring agent with potential flavor-enhancing properties. This technical guide synthesizes the available scientific and regulatory information on this compound, focusing on its chemical properties, flavor profile, and established uses. While the flavor industry acknowledges its role, detailed public-domain data on its quantitative flavor enhancement capabilities, specific synergistic effects, and the underlying signaling pathways of its perception are notably scarce. This document provides a foundational understanding of this compound, highlighting areas where further research is required to fully elucidate its function as a flavor enhancer.

Chemical and Physical Properties

This compound is an organic compound classified as an enone, which is a ketone conjugated with an alkene.[1] Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one |

| Synonyms | Methylheptadienone, 2-Methylhepta-2,4-dien-6-one |

| CAS Number | 1604-28-0 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

Flavor Profile and Regulatory Status

This compound is characterized by a complex flavor profile, described as sweet, with notes of cinnamon and coconut, as well as spicy and green undertones.[1] It is officially recognized as a flavor enhancer, flavoring agent, or adjuvant by the U.S. Food and Drug Administration (FDA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Synthesis of this compound

Function as a Flavor Enhancer: Current Knowledge and Research Gaps

While designated as a flavor enhancer, there is a significant lack of publicly available quantitative data to substantiate this function in detail. Key areas where scientific literature is deficient include:

-

Flavor Enhancement Thresholds: The specific concentration at which this compound begins to enhance other flavors is not documented.

-

Synergistic Effects: There are no published studies detailing synergistic flavor interactions with other compounds, such as monosodium glutamate (B1630785) (MSG) or other taste modulators.

-

Sensory Panel Data: Quantitative sensory analysis (QSA) data from trained sensory panels, which would be crucial to characterize its enhancement properties across different food matrices, is not available.

Experimental Protocols: A General Framework for Sensory Evaluation

Given the absence of specific protocols for this compound, a general experimental workflow for the sensory evaluation of a potential flavor enhancer is provided below. This workflow can be adapted for the specific investigation of this compound.

Figure 1. A generalized experimental workflow for the sensory evaluation of a flavor-enhancing compound.

Signaling Pathways: An Unexplored Frontier

The biological mechanisms and signaling pathways through which this compound exerts its flavor-enhancing effects are currently unknown. Research in this area would be invaluable to understand its mode of action at the molecular level, including its potential interaction with taste receptors or other sensory pathways.

Conclusion